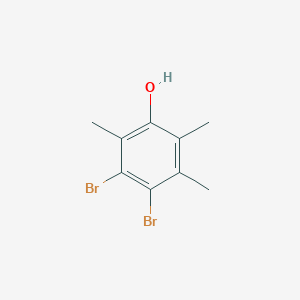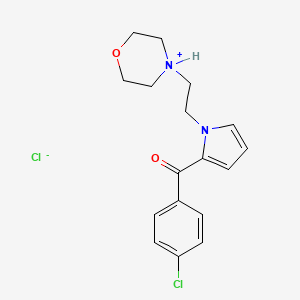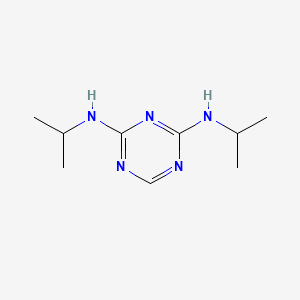
(R)-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is a complex organic compound characterized by the presence of dinitrophenyl groups attached to an amino and a thio group on a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of phenylalanine derivatives to introduce the dinitrophenyl groups. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is used as a reagent for studying reaction mechanisms and as a building block for synthesizing more complex molecules.
Biology
The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl groups can form strong interactions with amino acid residues in proteins, affecting their function and activity. The thio group can participate in redox reactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic properties.
2,4-Dinitroaniline: Used in the synthesis of herbicides and dyes.
Uniqueness
®-2-((2,4-Dinitrophenyl)amino)-3-((2,4-dinitrophenyl)thio)propanoic acid is unique due to the presence of both amino and thio groups attached to the dinitrophenyl moieties, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C15H11N5O10S |
|---|---|
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
(2R)-2-(2,4-dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H11N5O10S/c21-15(22)11(16-10-3-1-8(17(23)24)5-12(10)19(27)28)7-31-14-4-2-9(18(25)26)6-13(14)20(29)30/h1-6,11,16H,7H2,(H,21,22)/t11-/m0/s1 |
Clé InChI |
BWXMKHIUCXHRIC-NSHDSACASA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
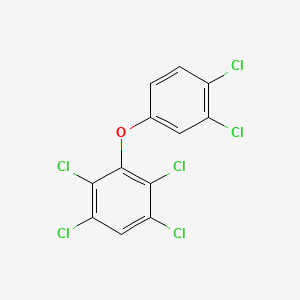
![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)

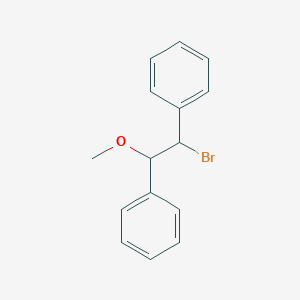


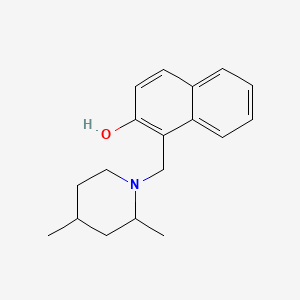
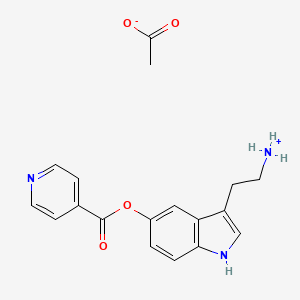
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)
